molecular formula C13H11F2NO B13106256 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 1202006-91-4

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B13106256
CAS No.: 1202006-91-4
M. Wt: 235.23 g/mol
InChI Key: AKVYELPUTIERFM-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound characterized by the presence of a difluorophenyl group attached to a cyclohexanecarbonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through crystallization or other suitable techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the carbonitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1202006-91-4

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C13H11F2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2

InChI Key

AKVYELPUTIERFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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